safety data sheet (SDS) and toxicity of Isoquinoline, 5-bromo-3-chloro-8-fluoro-
safety data sheet (SDS) and toxicity of Isoquinoline, 5-bromo-3-chloro-8-fluoro-
An In-depth Technical Guide: Safety and Toxicological Assessment of Isoquinoline, 5-bromo-3-chloro-8-fluoro-
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The strategic placement of halogen atoms on this scaffold is a key tool for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. Isoquinoline, 5-bromo-3-chloro-8-fluoro- represents a novel chemical entity with potential applications in drug discovery and chemical biology.
This guide provides a comprehensive safety and toxicological assessment for researchers, scientists, and drug development professionals. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document employs a scientifically rigorous approach based on structural analogy. We will synthesize data from closely related halogenated isoquinolines to establish a robust framework for safe handling, hazard assessment, and preliminary toxicological evaluation. This methodology reflects standard industry practice for managing novel chemical entities where empirical data is not yet available, ensuring that safety and scientific integrity remain paramount.
Chemical Identity and Predicted Physicochemical Properties
Precise identification is the foundation of chemical safety. While experimental data for the target compound is scarce, its properties can be predicted based on its structure and data from similar compounds.
| Identifier | Value | Source/Method |
| Chemical Name | Isoquinoline, 5-bromo-3-chloro-8-fluoro- | IUPAC Nomenclature |
| Synonyms | 5-bromo-3-chloro-8-fluoro-1-azanaphthalene | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₉H₄BrClFN | Calculated |
| Molecular Weight | 260.49 g/mol | Calculated |
| Predicted Boiling Point | ~350-380 °C | Based on analogs[1] |
| Predicted Appearance | Off-white to yellow or brown solid | Based on analogs[2] |
| Predicted Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); limited solubility in water | Based on analogs[2] |
| Storage Temperature | Room Temperature, Inert atmosphere | Recommended[1] |
Inferred Hazard Identification and Classification
A formal hazard classification for Isoquinoline, 5-bromo-3-chloro-8-fluoro- has not been established. However, by analyzing the SDS of structurally similar halogenated isoquinolines, a presumptive hazard profile can be constructed. The consistent classification of analogs as irritants and potentially harmful substances necessitates a high degree of caution.
Presumptive GHS Hazard Classification:
| Hazard Class | GHS Category | Signal Word | Hazard Statement (Inferred) | Rationale / Supporting Analogs |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | 5-Bromo-8-fluoroisoquinoline, 8-Bromo-5-chloroquinoline[3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | 5-Bromo-8-fluoroisoquinoline, 8-Bromo-2-chloro-7-fluoroquinoline[4] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | 5-Bromo-8-fluoroisoquinoline, 8-Bromo-2-chloro-7-fluoroquinoline[4] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation | 5-Bromo-8-fluoroisoquinoline, 8-Bromo-2-chloro-7-fluoroquinoline[4] |
Logical Framework for Hazard Assessment
The predicted hazards are not arbitrary; they are derived from the compound's constituent parts. The isoquinoline core itself can interact with biological systems, while the multiple halogen substituents significantly influence its reactivity and toxicity.
Caption: First-aid decision workflow for exposure incidents.
Toxicological Profile and Experimental Assessment Strategy
While no specific toxicological studies exist for Isoquinoline, 5-bromo-3-chloro-8-fluoro-, its profile can be inferred from its structure and the known effects of related compounds. Halogenated aromatic compounds can pose toxicological risks, including potential for bioaccumulation, metabolic activation to reactive species, and off-target effects. [5]Therefore, a tiered experimental approach is essential to definitively characterize its toxicity.
Tiered Toxicity Testing Strategy
A progressive strategy, moving from computational predictions to cellular assays, is the most efficient and ethical way to assess the toxicity of a novel chemical entity.
Caption: A tiered strategy for toxicological evaluation.
Experimental Protocol: MTT Assay for Basal Cytotoxicity
This protocol provides a self-validating system to assess the compound's effect on cell viability.
Objective: To determine the concentration of Isoquinoline, 5-bromo-3-chloro-8-fluoro- that reduces the viability of a cultured cell line (e.g., HepG2) by 50% (IC₅₀).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 37°C, 5% CO₂ incubator until they reach ~80% confluency. The health and morphology of the cells are the first validation checkpoint.
-
Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Perform a serial dilution in culture media to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). The vehicle control (0 µM) containing the highest percentage of DMSO used is a critical validation control.
-
Cell Treatment: Remove the old media from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells (perform in triplicate). Include wells with media only (blank) and cells with vehicle-only media (negative control). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The reproducibility across triplicates serves as the final validation of the assay's execution.
-
Disposal Considerations
Waste generated from handling this compound must be treated as hazardous.
-
Chemical Waste: Collect all waste material (unused compound, contaminated disposables) in a clearly labeled, sealed container for hazardous waste. [6][7]* Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash. [5][8]* Regulatory Compliance: All disposal practices must comply with local, state, and federal environmental regulations. [7]
Conclusion
Isoquinoline, 5-bromo-3-chloro-8-fluoro- is a novel compound that should be handled with a high degree of caution, consistent with an agent that is harmful if swallowed and a significant irritant to the skin, eyes, and respiratory system. The safety protocols and toxicological insights presented in this guide, derived from a systematic analysis of structural analogs, provide a foundational framework for its safe use in a research setting. This document should be used as a primary resource for conducting a formal risk assessment before any experimental work begins. The ultimate characterization of this compound's toxicological profile will require empirical validation through the tiered experimental strategy outlined herein.
References
-
Tokyo Chemical Industry. (2025, October 30). SAFETY DATA SHEET.
-
Combi-Blocks, Inc. (2026, March 6). JP-1274 - Safety Data Sheet.
-
Carl ROTH. (2023, January 23). Safety data sheet.
-
ChemicalBook. (2025, July 19). 3-broMo-8-fluoroquinoline - Safety Data Sheet.
-
CymitQuimica. (2024, December 19). Safety Data Sheet (8-Bromo-2-chloro-7-fluoroquinoline).
-
ResearchGate. (2025, October). Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides.
-
LookChem. (2017, August 18). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline.
-
TCI Chemicals. (2025, February 24). SAFETY DATA SHEET (1-Bromo-3-chloro-5-fluorobenzene).
-
Biocompare.com. 5-bromo-1-chloro-7-fluoro-isoquinoline from Aladdin Scientific.
-
Sigma-Aldrich. 5-Bromo-8-fluoroisoquinoline.
-
ACS Publications. (2025, June 15). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.
-
BLDpharm. 1469749-00-5|5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one.
-
ACS Publications. (2025, June 15). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.
-
Chem Service. (2015, May 5). SAFETY DATA SHEET (Agribrom).
-
Angene. (2024, May 12). 5-Bromoquinoline - SAFETY DATA SHEET.
-
CymitQuimica. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline.
-
NextSDS. 5-Bromo-3-chloroisoquinoline — Chemical Substance Information.
-
PubChem - NIH. 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one.
-
Sigma-Aldrich. 5-bromo-1-chloro-6-fluoro-isoquinoline.
-
ResearchGate. Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
-
YouTube. (2020, October 20). Hetrocyclic Compounds lecture-07 Reaction of Quinoline and Isoquinoline.
-
Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET.
-
Key Organics. 5-Bromo-8-chloroisoquinoline.
-
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
-
NextSDS. 5-bromo-8-chloroisoquinolin-3-ol — Chemical Substance Information.
-
Georganics. Isoquinoline derivatives.
-
AK Scientific, Inc. (2023, October 3). 5-Bromo-1,3-dichloro-2-fluorobenzene - Safety Data Sheet.
-
Fluorochem. 5-Bromo-3-chloroisoquinoline.
-
PubChem. 8-Bromo-5-chloroquinoline.
-
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
-
FDA. Appendix 6. Toxicological data for class 3 solvents.
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
-
Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
-
ECHEMI. 3-Bromo-8-chloroisoquinoline SDS.
-
University of California, Santa Cruz. (2005, August). Practices for Proper Chemical Storage.
-
The University of Texas at Dallas. Chemical Storage Guidelines.
-
Louisiana State University. Chemical Storage Guidelines.
-
The University of Edinburgh. Storage of Incompatible Chemicals.
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 3. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
